molecular formula C20H26FN3O B2398462 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one CAS No. 2415630-71-4

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one

Cat. No.: B2398462
CAS No.: 2415630-71-4
M. Wt: 343.446
InChI Key: JCMHINNXWGUFSF-UHFFFAOYSA-N
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Description

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core and introduce the piperidine and cyclopentyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired substitutions and couplings .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired, but often involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

3-[(1-cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O/c1-14-22-19-12-16(21)6-7-18(19)20(25)24(14)13-15-8-10-23(11-9-15)17-4-2-3-5-17/h6-7,12,15,17H,2-5,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMHINNXWGUFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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